

# Theoretical Exploration of 2-Undecyloxirane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Undecyloxirane

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## Abstract

**2-Undecyloxirane**, also known as 1,2-epoxytridecane, is a long-chain aliphatic epoxide of significant interest in organic synthesis and as a potential biological alkylating agent. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of **2-Undecyloxirane**, focusing on its physicochemical properties, spectroscopic data, synthesis protocols, and putative biological mechanisms of action. The information is curated to support further research and development in medicinal chemistry and related fields.

## Physicochemical and Spectroscopic Data

**2-Undecyloxirane** is a molecule with the chemical formula  $C_{13}H_{26}O$ . Due to the presence of a strained three-membered oxirane ring and a long hydrophobic undecyl chain, it exhibits characteristic chemical reactivity and physical properties. While specific experimental spectroscopic data for **2-Undecyloxirane** is not extensively published, data for homologous long-chain epoxides and computational predictions provide valuable insights.

Table 1: Physicochemical Properties of **2-Undecyloxirane** and Homologous Compounds

Property	2-Undecyloxirane (1,2-Epoxytridecane)	1,2-Epoxytetradecane
Molecular Formula	C <sub>13</sub> H <sub>26</sub> O	C <sub>14</sub> H <sub>28</sub> O[1][2]
Molecular Weight	198.34 g/mol	212.37 g/mol [1][2]
Appearance	Clear, colorless mobile liquid (predicted)	Clear, colorless mobile liquid with an ether-like odor[1]
Boiling Point	Not available	203-205 °F at 0.4 mmHg
Density	Not available	0.847 g/mL
Water Solubility	Low (predicted)	< 1 mg/mL at 68 °F
CAS Number	1713-31-1	3234-28-4

Table 2: Predicted and Experimental Spectroscopic Data

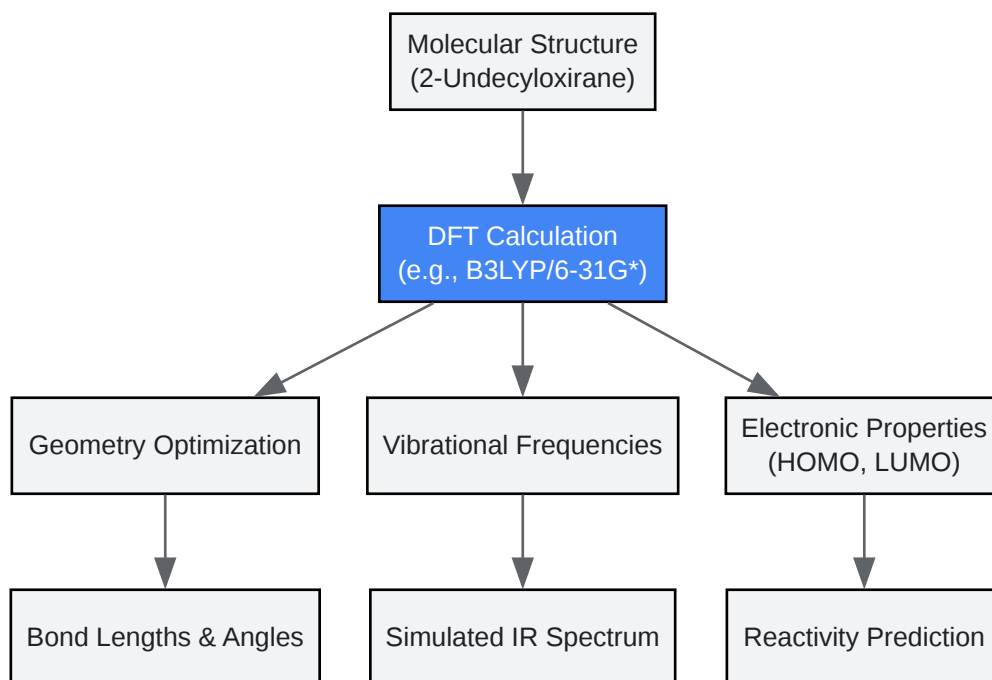
Spectroscopic Technique	Feature	Predicted/Experimental Value	Reference
<sup>13</sup> C NMR	Oxirane CH <sub>2</sub>	~47 ppm	General epoxide data
Oxirane CH	~52 ppm	General epoxide data	
Alkyl Chain	14-32 ppm	General alkane data	
Infrared (IR) Spectroscopy	C-O-C asymmetric stretch	~830-950 cm <sup>-1</sup>	General epoxide data
C-H stretch (alkane)	~2850-2960 cm <sup>-1</sup>	General alkane data	

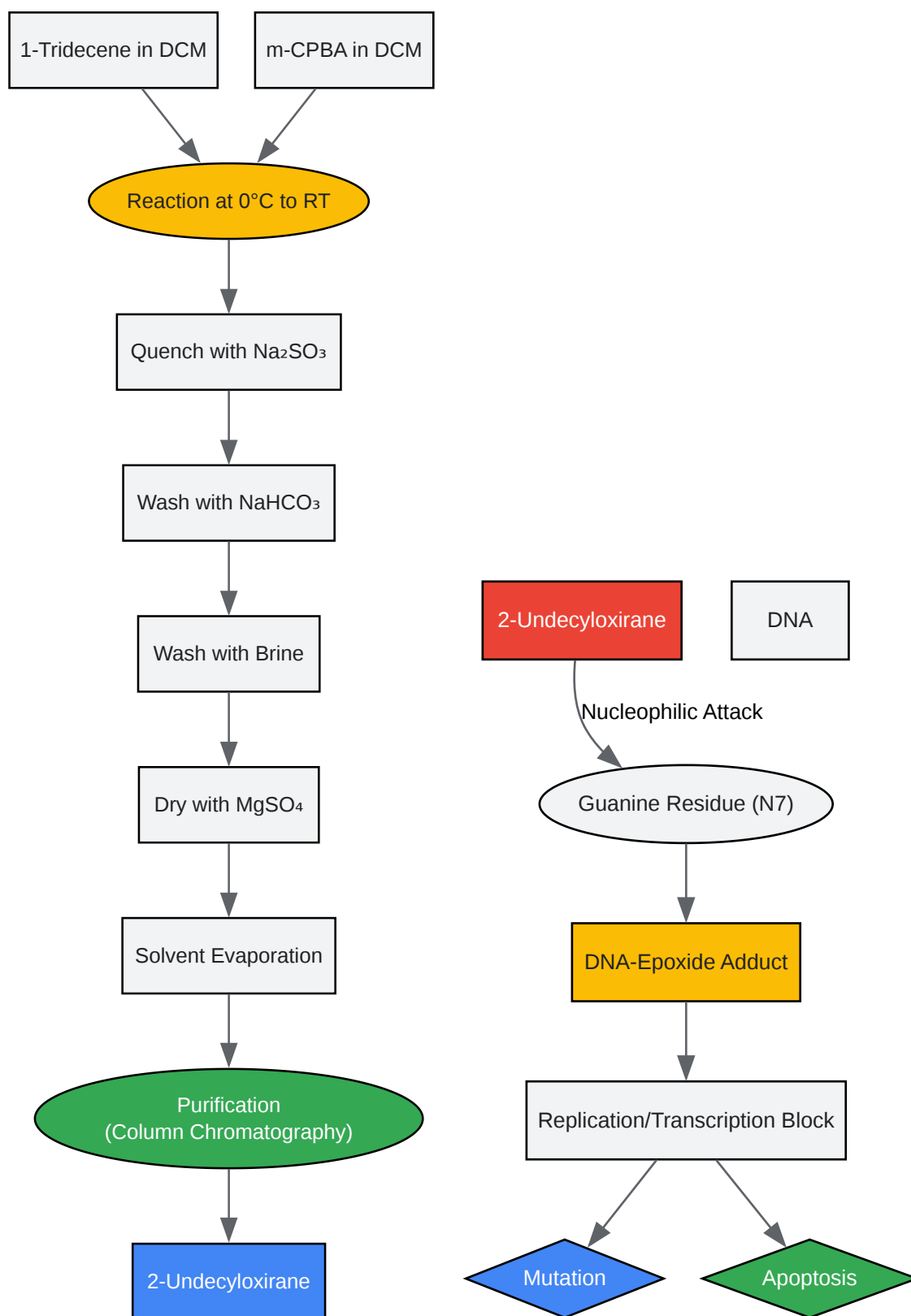
## Theoretical Studies: A Computational Perspective

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules like **2-Undecyloxirane**. While specific DFT studies on **2-Undecyloxirane** are scarce, research on smaller epoxides and related systems provides a solid framework for understanding its properties.

DFT calculations can predict optimized molecular geometries, including bond lengths and angles, as well as vibrational frequencies corresponding to infrared spectra. For a typical 1,2-disubstituted epoxide, the C-C bond within the ring is slightly longer than a typical single bond, and the C-O bonds are also elongated due to ring strain. This inherent strain is the driving force for the ring-opening reactions that characterize the reactivity of epoxides.

#### Logical Relationship of DFT Calculations





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## References

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